Cas no 149047-78-9 (N-(3-methylbutyl)-1H-imidazole-1-carboxamide)

N-(3-methylbutyl)-1H-imidazole-1-carboxamide is a specialized carboxamide derivative featuring an imidazole core and a branched 3-methylbutyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, serving as a key intermediate in the development of biologically active molecules. The imidazole moiety provides a heterocyclic scaffold conducive to hydrogen bonding and coordination, while the alkyl chain enhances lipophilicity, influencing solubility and bioavailability. Its well-defined reactivity profile makes it suitable for applications in peptidomimetics, enzyme inhibitors, and ligand design. The compound’s stability under standard conditions ensures reliable handling in laboratory and industrial settings.
N-(3-methylbutyl)-1H-imidazole-1-carboxamide structure
149047-78-9 structure
Product Name:N-(3-methylbutyl)-1H-imidazole-1-carboxamide
CAS No:149047-78-9
MF:C9H15N3O
MW:181.234901666641
MDL:MFCD11099721
CID:1324046
PubChem ID:23513586
Update Time:2025-11-07

N-(3-methylbutyl)-1H-imidazole-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-1-carboxamide, N-(3-methylbutyl)-
    • N-(3-methylbutyl)-1H-imidazole-1-carboxamide
    • SCHEMBL10047913
    • n-Isopentyl-1h-imidazole-1-carboxamide
    • EN300-88197
    • CS-0293215
    • 149047-78-9
    • MDL: MFCD11099721
    • Inchi: 1S/C9H15N3O/c1-8(2)3-4-11-9(13)12-6-5-10-7-12/h5-8H,3-4H2,1-2H3,(H,11,13)
    • InChI Key: CFWDJKFFGKBZIH-UHFFFAOYSA-N
    • SMILES: O=C(N1C=NC=C1)NCCC(C)C

Computed Properties

  • Exact Mass: 181.12165
  • Monoisotopic Mass: 181.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.9Ų

Experimental Properties

  • PSA: 46.92

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Additional information on N-(3-methylbutyl)-1H-imidazole-1-carboxamide

N-(3-methylbutyl)-1H-imidazole-1-carboxamide: A Comprehensive Overview

The compound with CAS No. 149047-78-9, known as N-(3-methylbutyl)-1H-imidazole-1-carboxamide, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, synthesis methods, current research findings, and potential applications.

N-(3-methylbutyl)-1H-imidazole-1-carboxamide is an imidazole derivative with a substituted carboxamide group. The imidazole ring, a five-membered heterocyclic compound with two nitrogen atoms, forms the core of this molecule. The substitution pattern on the imidazole ring plays a crucial role in determining its chemical reactivity and biological activity. Recent studies have highlighted the importance of such substitutions in modulating the electronic properties of the molecule, making it suitable for diverse applications.

The synthesis of N-(3-methylbutyl)-1H-imidazole-1-carboxamide involves a multi-step process that typically begins with the preparation of the imidazole ring. Various methods have been explored for its synthesis, including condensation reactions and cyclization processes. One of the most efficient methods reported in recent literature involves the reaction of 1H-imidazole with an appropriate aldehyde or ketone derivative under specific conditions. This approach not only ensures high yields but also allows for precise control over the substitution pattern on the imidazole ring.

Recent research has focused on optimizing the synthesis of N-(3-methylbutyl)-1H-imidazole-1-carboxamide to enhance its stability and scalability for industrial applications. For instance, a study published in *Journal of Organic Chemistry* demonstrated that the use of microwave-assisted synthesis significantly reduces reaction time while maintaining product purity. Such advancements are pivotal in making this compound more accessible for large-scale production.

The applications of N-(3-methylbutyl)-1H-imidazole-1-carboxamide span across multiple domains, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound has shown promise as a potential drug candidate due to its ability to modulate key biological pathways. For example, studies have indicated that it exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for treating chronic inflammatory diseases.

In materials science, N-(3-methylbutyl)-1H-imidazole-1-carboxamide has been explored as a precursor for synthesizing advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. Its ability to act as a ligand in these systems has been exploited to create materials with exceptional porosity and catalytic activity. Recent research has highlighted its role in enhancing the efficiency of catalytic processes in industrial settings.

The environmental impact and safety profile of N-(3-methylbutyl)-1H-imidazole-1-carboxamide are critical considerations for its widespread use. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is needed to fully understand its long-term environmental effects and biodegradation pathways.

In conclusion, N-(3-methylbutyl)-1H-imidazole-1-carboxamide is a versatile compound with immense potential across various industries. Its unique chemical properties, efficient synthesis methods, and diverse applications make it a subject of continued research interest. As advancements in synthetic chemistry and materials science continue to unfold, this compound is poised to play an increasingly important role in shaping future technologies.

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